![molecular formula C11H9BrN2O B13318305 1-[5-Bromo-2-(1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B13318305.png)
1-[5-Bromo-2-(1H-imidazol-1-YL)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-Bromo-2-(1H-imidazol-1-YL)phenyl]ethan-1-one is a compound that features a brominated phenyl ring and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-bromo-2-nitrobenzaldehyde with imidazole under basic conditions, followed by reduction and acetylation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[5-Bromo-2-(1H-imidazol-1-YL)phenyl]ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The imidazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can modify the functional groups present on the molecule .
Scientific Research Applications
1-[5-Bromo-2-(1H-imidazol-1-YL)phenyl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 1-[5-Bromo-2-(1H-imidazol-1-YL)phenyl]ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one: Similar structure but lacks the bromine atom, which can affect its reactivity and applications.
2-Bromo-1-methyl-1H-imidazole: Contains a brominated imidazole ring but lacks the phenyl group, leading to different chemical properties.
Uniqueness
1-[5-Bromo-2-(1H-imidazol-1-YL)phenyl]ethan-1-one is unique due to the presence of both a brominated phenyl ring and an imidazole moiety
Properties
Molecular Formula |
C11H9BrN2O |
|---|---|
Molecular Weight |
265.11 g/mol |
IUPAC Name |
1-(5-bromo-2-imidazol-1-ylphenyl)ethanone |
InChI |
InChI=1S/C11H9BrN2O/c1-8(15)10-6-9(12)2-3-11(10)14-5-4-13-7-14/h2-7H,1H3 |
InChI Key |
PPPQQTVXPCWROJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)N2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(2-Methylbutan-2-YL)amino]methyl}phenol](/img/structure/B13318240.png)
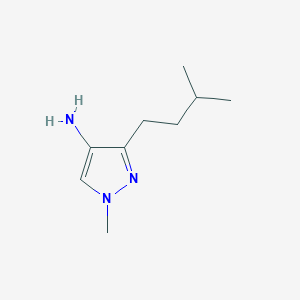
![[4-(Pentyloxy)phenyl]methanesulfonyl chloride](/img/structure/B13318246.png)
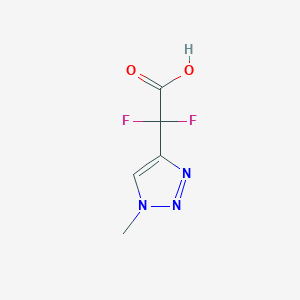
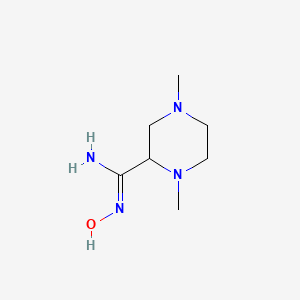
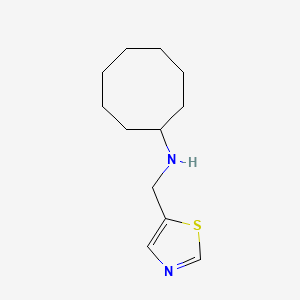
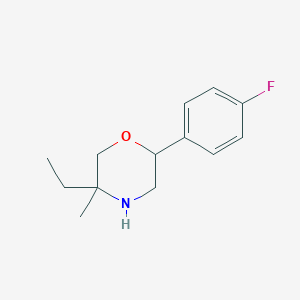
![4-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine](/img/structure/B13318279.png)
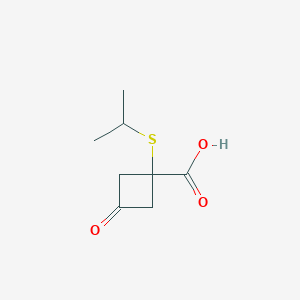
![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B13318296.png)
amine](/img/structure/B13318302.png)
![2-Cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B13318303.png)


